molecular formula C18H13ClF3N3O B8567706 1-(1-Chloro-isoquinolin-5-yl)-3-(4-trifluoromethyl-benzyl)-urea CAS No. 608516-51-4

1-(1-Chloro-isoquinolin-5-yl)-3-(4-trifluoromethyl-benzyl)-urea

Cat. No.: B8567706
CAS No.: 608516-51-4
M. Wt: 379.8 g/mol
InChI Key: XBWVLVIDUKSNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloro-isoquinolin-5-yl)-3-(4-trifluoromethyl-benzyl)-urea is a useful research compound. Its molecular formula is C18H13ClF3N3O and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

608516-51-4

Molecular Formula

C18H13ClF3N3O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(1-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C18H13ClF3N3O/c19-16-14-2-1-3-15(13(14)8-9-23-16)25-17(26)24-10-11-4-6-12(7-5-11)18(20,21)22/h1-9H,10H2,(H2,24,25,26)

InChI Key

XBWVLVIDUKSNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(1-Chloro-isoquinolin-5-yl)-carbamic acid phenyl ester (150 mgs, 0.5 mmol), and 4-trifluoromethyl-benzylamine (88 mgs, 0.5 mmol) were combined and stirred overnight in DMSO (4 mL) at ambient temperature. The product was purified by directly injecting the crude reaction onto a reverse phase prep-HPLC (90–10% water:acetonitrile gradient). The appropriate fractions were lyophilized to yield 1-(1-Chloro-isoquinolin-5-yl)-3-(4-trifluoromethyl-benzyl)-urea (118 mgs, 61%) MS (MH+) 379.9; 1H NMR (DMSO-d6) δ 4.47 (d, 2H, J=5.8 Hz), 7.21 (m, 1H), 7.56 (d, 2H, J=8.1 Hz), 7.71–7.76 (m, 3H), 7.93 (d, 1H, J=8.5), 8.01 (d, 1H, J=6.0 Hz), 8.34–8.36 (m, 2H), 8.95 (s, 1H). HPLC Rt=4.57 min (90–10% water:acetonitrile gradient, 100% pure).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepared from 1-chloroisoquinolin-5-amine (1Description 48) and [4-(trifluoromethyl)benzyl]isocyanate (Description 58) according to the procedure of Description 61. m/z (ES+) 380, 382 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.